3-Chloroethcathinone
Overview
Description
It is structurally similar to other methcathinone derivatives such as 3-Methylmethcathinone and 4-Chloromethcathinone . Unlike cathinone, which occurs naturally in the khat plant (Catha edulis), 3-Chloroethcathinone is solely produced through chemical synthesis . This compound has gained attention for its stimulating effects, which are described to be similar to those of mephedrone and, to a lesser extent, MDMA and cocaine .
Scientific Research Applications
3-Chloroethcathinone has diverse applications in scientific research, particularly in pharmacology and toxicology . Its stimulating effects make it a valuable compound for studying the interactions with monoamine transporters, particularly the dopamine transporter (DAT) . Additionally, it is used in organic synthesis to explore the reactivity of substituted cathinones . Researchers are also interested in its potential therapeutic applications and its role in understanding neurotransmitter systems and receptor binding .
Mechanism of Action
Safety and Hazards
There are limited amounts of research available on the effects of 3-CMC. The effects are likely comparable to those of other cathinones of which it is known exposure can result in symptoms like tachycardia, hypertension, and episodes of psychosis . Users also report other side effects including an increase in body temperature, sweating, anxiety, and a dry mouth . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
3-CMC has been monitored by the EMCDDA as a new psychoactive substance through the European Union Early Warning System since 2014 . Based on potential public health risks, an initial report has been prepared and submitted to the Commission and the Member States . Its purpose is to provide scientific evidence to the Commission to allow it to make an informed decision regarding whether or not there is a need to request a risk assessment on a new psychoactive substance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroethcathinone typically involves a two-step process. The first step is the bromination of 3-chloropropiophenone at the alpha-position under acidic or basic conditions to produce 2-bromo-3-chloropropiophenone . The second step involves the amination of 2-bromo-3-chloropropiophenone with methylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroethcathinone undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of both a beta-ketone group and a chlorinated aromatic ring makes it reactive in organic synthesis .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
- 3-Methylmethcathinone (3-MMC)
- 4-Chloromethcathinone (4-CMC)
- 4-Fluoro-α-Pyrrolidinopentiophenone (4-F-PVP)
- 4-Methoxy-α-Pyrrolidinopentiophenone (4-MeO-PVP)
Uniqueness: 3-Chloroethcathinone is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and pharmacological profile . Compared to other similar compounds, it has distinct stimulating effects and a different interaction profile with monoamine transporters .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-(ethylamino)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9/h4-8,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJIUWPWADQNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342999 | |
Record name | 3-Chloroethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150476-60-9 | |
Record name | 3-Cec | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2150476609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloroethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CEC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0SZ1FQ2I1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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